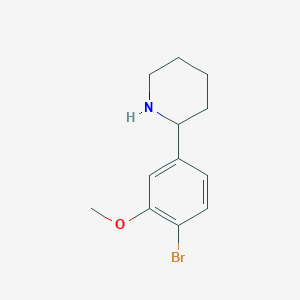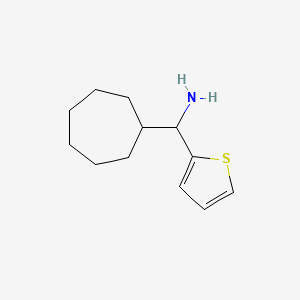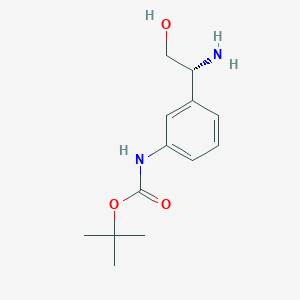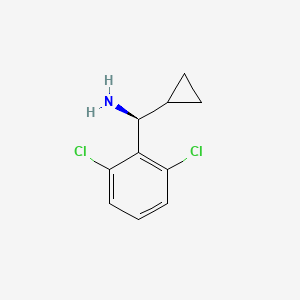
3-(tert-Butyl)-6-chloropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-6-chloropicolinic acid is an organic compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxyl group at the 2-position. The presence of a tert-butyl group at the 3-position and a chlorine atom at the 6-position makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-6-chloropicolinic acid typically involves the chlorination of picolinic acid derivatives followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl alcohol and a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the handling of chlorinating agents and the potential for hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-6-chloropicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-6-chloropicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-6-chloropicolinic acid involves its interaction with specific molecular targets. The tert-butyl group and chlorine atom influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butyl)-6-fluoropicolinic acid
- 3-(tert-Butyl)-6-bromopicolinic acid
- 3-(tert-Butyl)-6-iodopicolinic acid
Comparison
Compared to its analogs, 3-(tert-Butyl)-6-chloropicolinic acid has unique reactivity due to the presence of the chlorine atom. This makes it suitable for specific reactions where chlorine’s electronegativity and size play a crucial role. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
3-tert-butyl-6-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)6-4-5-7(11)12-8(6)9(13)14/h4-5H,1-3H3,(H,13,14) |
Clave InChI |
XRFYHFATKCEGQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


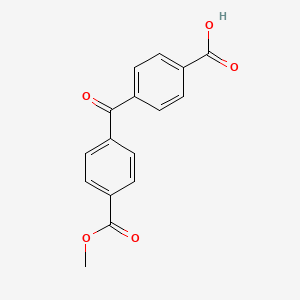
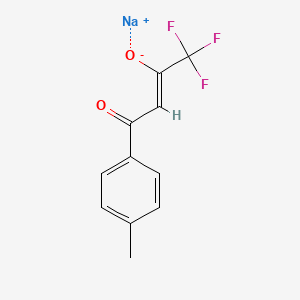

![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)

![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)
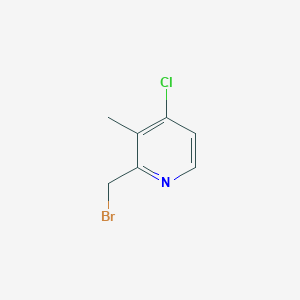
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13652934.png)
